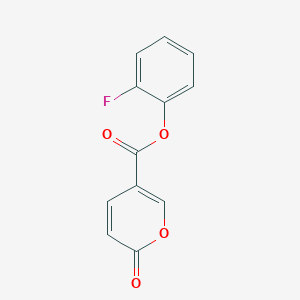
2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is an organic compound with a unique structure that combines a fluorophenyl group with a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate typically involves the esterification of 2-oxo-2H-pyran-5-carboxylic acid with 2-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Ester hydrolysis: 2-oxo-2H-pyran-5-carboxylic acid and 2-fluorophenol.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to specific enzymes or receptors, while the pyran ring could contribute to its overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2H-pyran-5-carboxylic acid: A precursor in the synthesis of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate.
Methyl 2-oxo-2H-pyran-5-carboxylate: Another ester derivative with similar reactivity.
2-Fluorophenyl 2-oxo-2H-pyran-3-carboxylate: A structural isomer with different chemical properties
Uniqueness
This compound is unique due to the presence of both a fluorophenyl group and a pyran ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
920017-70-5 |
|---|---|
Formule moléculaire |
C12H7FO4 |
Poids moléculaire |
234.18 g/mol |
Nom IUPAC |
(2-fluorophenyl) 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C12H7FO4/c13-9-3-1-2-4-10(9)17-12(15)8-5-6-11(14)16-7-8/h1-7H |
Clé InChI |
UZNUBDYVCDFXNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)C2=COC(=O)C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



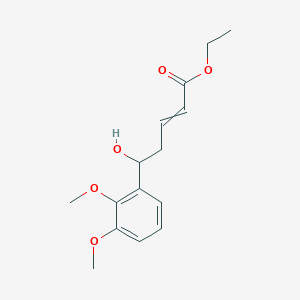
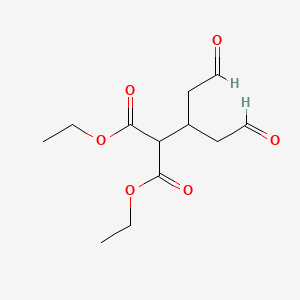
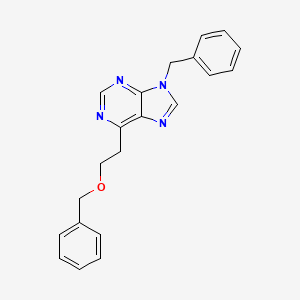

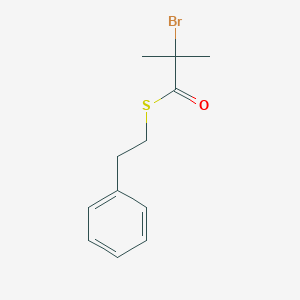
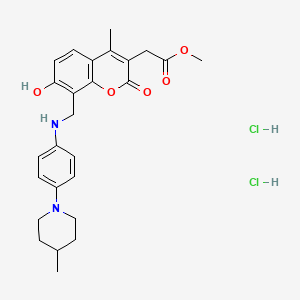

![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)

